molecular formula C15H17N5OS2 B12244800 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12244800
M. Wt: 347.5 g/mol
InChI Key: IKALAGLFLXQVHN-UHFFFAOYSA-N
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Description

2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and thiadiazole. These heterocyclic moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds .

Preparation Methods

The synthesis of 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates, which are then reacted with various substituted cycloalkyl carboxylic acids under amide coupling conditions. The coupling agents used include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H17N5OS2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C15H17N5OS2/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3

InChI Key

IKALAGLFLXQVHN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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